molecular formula C19H17N3O4S2 B2736838 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 893972-53-7

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

カタログ番号: B2736838
CAS番号: 893972-53-7
分子量: 415.48
InChIキー: UKWDGUUDCVSCEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3) (source) . SIK3 is a key regulator of the CREB regulated transcription coactivators (CRTCs), and by inhibiting SIK3, this compound modulates the CRTC-CREB signaling pathway, which plays a critical role in diverse biological processes. Its primary research value lies in the investigation of cancer biology, particularly in studying the metabolic vulnerabilities of cancer cells and their response to nutrient stress (source) . Furthermore, because the SIK-CRTC-CREB pathway is a crucial regulator of innate immune cell function, this inhibitor is a valuable tool compound for dissecting macrophage polarization and the inflammatory response, offering insights into immunology and potential therapeutic strategies for inflammatory diseases (source) . Its high selectivity for SIK3 over other kinases makes it an essential pharmacological probe for elucidating the specific physiological and pathological functions of this kinase isoform.

特性

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-28(24,15-4-5-17-18(11-15)26-8-7-25-17)21-14-3-1-2-13(10-14)16-12-22-6-9-27-19(22)20-16/h1-5,10-12,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWDGUUDCVSCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a combination of an imidazo[2,1-b]thiazole ring and a benzo[b][1,4]dioxine moiety. The imidazo[2,1-b]thiazole structure is known for its biological significance, particularly in antimicrobial and anticancer activities. The sulfonamide group enhances the compound's pharmacological properties by potentially increasing its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing imidazo[2,1-b]thiazole have demonstrated significant antibacterial and antifungal properties. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : The presence of the benzo[b][1,4]dioxine moiety may enhance the compound's ability to induce apoptosis in cancer cells. In vitro studies have shown that derivatives of imidazo[2,1-b]thiazole can inhibit cell proliferation in various cancer cell lines.

The mechanisms through which N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. This inhibition can lead to reduced cell viability and increased apoptosis rates.
  • Receptor Interaction : The compound may interact with specific receptors or protein targets within cells, modulating signaling pathways that control cell growth and survival.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of related compounds using various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin. Flow cytometry assays confirmed that these compounds induced apoptosis in a concentration-dependent manner .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of imidazo[2,1-b]thiazole derivatives against various bacterial strains. The compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on these scaffolds .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamideContains imidazo[2,1-b]thiazole ring; methoxy substitutionAntimicrobial activity
Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidineFused triazolo-pyrimidine structure; different heterocyclic compositionAnticancer properties
5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidineContains chlorinated pyrimidine; distinct pharmacophoreAnticancer activity

The unique combination of an imidazo[2,1-b]thiazole with a benzo[b][1,4]dioxine structure suggests enhanced biological activity compared to other compounds listed above.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with two structurally related sulfonamide derivatives:

Property Target Compound Compound A (N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Compound B (N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide)
Core Scaffolds Dihydroimidazothiazole + dihydrobenzodioxine Dihydrobenzodioxine + triazole-pyrazine-thioacetamide Imidazothiazole + phenoxybenzenesulfonamide
Sulfonamide Position Directly linked to dihydrobenzodioxine Absent (replaced by thioacetamide) Linked to phenoxybenzene
Key Functional Groups Sulfonamide, bicyclic ether, partially saturated imidazothiazole Triazole, pyrazine, thioether, acetamide Phenoxy ether, fully unsaturated imidazothiazole
Molecular Weight Not explicitly provided (estimated ~450–470 g/mol) Exact value unavailable (inferred complexity from triazole-pyrazine) 447.53 g/mol
Aromaticity Reduced (dihydro groups in both cores) Moderate (dihydrobenzodioxine + aromatic triazole-pyrazine) High (unsaturated imidazothiazole and benzene)
Hypothetical Solubility Enhanced (oxygen-rich dihydrobenzodioxine) Moderate (polar triazole vs. hydrophobic pyrazine) Lower (hydrophobic phenoxy group)
Potential Bioactivity Likely enzyme inhibition (sulfonamide) Possible kinase/chelation activity (triazole-pyrazine) Antibacterial/anti-inflammatory (imidazothiazole-phenoxy)

Key Differences and Implications

Dihydroimidazothiazole vs. This saturation may also alter binding kinetics in biological targets, such as kinases or proteases .

Sulfonamide vs. Thioacetamide (Compound A):
The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic enzyme active sites. In contrast, Compound A’s thioacetamide and triazole-pyrazine motifs may facilitate metal coordination or hydrophobic binding, suggesting divergent therapeutic applications .

Dihydrobenzodioxine vs. Phenoxybenzene (Compound B): The dihydrobenzodioxine scaffold in the target compound offers superior solubility due to ether-oxygen lone pairs, whereas Compound B’s phenoxybenzene relies on a single ether linkage, likely reducing aqueous compatibility .

Research Findings and Hypotheses

  • Metabolic Stability: The dihydro groups in the target compound may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to Compound B .
  • Target Selectivity: The triazole-pyrazine in Compound A could confer selectivity for bacterial or fungal targets (e.g., dihydrofolate reductase), whereas the target compound’s sulfonamide may align with human carbonic anhydrase isoforms .
  • Synthetic Complexity: Compound A’s triazole-thioacetamide linkage likely requires multi-step synthesis, while the target compound’s direct sulfonamide attachment simplifies derivatization .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide with high purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitutions, coupling reactions (e.g., amide bond formation), and cyclization. Key steps include:

  • Use of polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to enhance reactivity .
  • Catalysts like triethylamine to facilitate sulfonamide bond formation .
  • Temperature control (e.g., reflux for cyclization steps) to minimize side reactions .
    • Purification : Column chromatography or recrystallization is essential to isolate intermediates and the final product .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for the imidazothiazole and dihydrobenzodioxine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of structurally similar derivatives?

  • Strategies :

  • Parallel Reaction Screening : Test solvents (e.g., DMF vs. THF) and bases (e.g., NaOH vs. K₂CO₃) to identify optimal conditions for each step .
  • Microwave-Assisted Synthesis : Reduces reaction time for slow steps (e.g., cyclization) while maintaining yield .
  • By-Product Analysis : Use HPLC to monitor intermediates and adjust stoichiometry .

Q. How should contradictory bioactivity data across assays (e.g., antiviral vs. anticancer) be resolved?

  • Approach :

  • Dose-Response Studies : Establish IC₅₀ values in multiple cell lines to rule out cell-type-specific effects .
  • Target Profiling : Use kinase or protease panels to identify off-target interactions .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., ’s compounds 10h, 10i, 10j) to pinpoint critical functional groups .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases linked to disease pathways (e.g., HSF1 pathway in ovarian cancer) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
    • In Silico Tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like focal adhesion kinases .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methods :

  • Quantum Mechanical Calculations : Optimize 3D geometry for docking studies using Gaussian .
  • Machine Learning : Train models on bioactivity data from analogs (e.g., ’s compounds 16–24) to predict novel derivatives .
    • Key Parameters : LogP, polar surface area, and H-bond donors/acceptors to correlate with membrane permeability .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Assays :

  • Microsomal Stability : Incubate with liver microsomes to measure half-life and CYP450 interactions .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free drug availability .
    • In Vivo PK : Administer in rodent models and quantify plasma levels via LC-MS/MS .

Q. What challenges arise in structural elucidation of complex derivatives, and how are they addressed?

  • Challenges :

  • Stereochemical Ambiguity : Use NOESY NMR or X-ray crystallography to resolve configurations .
  • Overlapping Signals : Employ 2D NMR (e.g., HSQC, HMBC) for crowded spectra .
    • Case Study : ’s compound 10j required ¹H NMR and elemental analysis to confirm methyl substitution on the indole ring .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Root Causes :

  • Bioavailability Issues : Poor solubility or rapid metabolism may reduce in vivo efficacy .
  • Tumor Microenvironment : Hypoxia or stromal interactions in vivo may alter drug response .
    • Resolution :
  • Formulate as nanoparticles or prodrugs to enhance delivery .
  • Use patient-derived xenograft (PDX) models for better translational relevance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。